molecular formula C19H18ClN3O2 B12176420 N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12176420
M. Wt: 355.8 g/mol
InChI Key: IWNDSKFQZBRFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with a carbonyl compound, followed by cyclization under acidic conditions. Methanesulfonic acid in methanol is commonly used as the acid catalyst, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-[(3-chlorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c1-23-16-8-3-2-5-13(16)12-17(23)19(25)22-10-9-21-18(24)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)

InChI Key

IWNDSKFQZBRFNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.